Cynarin
Overview
Description
Cynarin is a hydroxycinnamic acid derivative and a biologically active chemical constituent of artichoke (Cynara cardunculus). It is an ester formed from quinic acid and two units of caffeic acid .
Synthesis Analysis
Cynarin has been found to be a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This was determined through molecular docking analysis, fluorescence-based ligand-binding assay, and reporter gene system assay .Molecular Structure Analysis
Cynarin’s molecular structure has been studied using molecular docking analysis. It was found that cynarin has good binding activity with therapeutic targets .Chemical Reactions Analysis
Cynarin is known to readily degrade/transform into other compounds. It exhibits left-handed rotatory power and a weak acid reaction that is slightly stable in the air alkaline solution and changes to green in the presence of ferric chloride .Physical And Chemical Properties Analysis
Cynarin has a molecular formula of C25H24O12 and a molar mass of 516.44 g/mol. It has a melting point of 225 °C .Scientific Research Applications
Genotoxic and Antigenotoxic Effects
Cynarin, found in artichoke, exhibits genotoxic and antigenotoxic properties. It has been shown to reduce genotoxic agents' effects, acting as a potential chemo-preventive agent against genomic instability induced by agents like MMC and H2O2 (Erikel, Yuzbasioglu, & Unal, 2019).
Antioxidant and Anticholinergic Properties
Cynarin demonstrates significant antioxidant activities, including scavenging effects on various radicals and metal chelating effects. Its anticholinergic activities have been explored, showing potential in inhibiting acetylcholinesterase enzyme, which is crucial in neurological functions (Topal et al., 2016).
Impact on Cell Growth and Stress Response
Research indicates that cynarin differentially affects the survival, growth, and stress response of various human cell types, including normal, immortalized, and cancerous cells. It may have implications for cancer research, potentially inhibiting the growth of cancerous cells while promoting the longevity of normal cells (Gezer, Yücecan, & Rattan, 2015).
Anti-inflammatory Effects in Gouty Arthritis
Cynarin has been found to reduce swelling and inflammation in mice with gouty arthritis induced by monosodium urate crystals. It suppresses inflammatory factors, indicating potential use in treating inflammatory diseases (Wu et al., 2022).
Electrochemical Detection
Cynarin's detection and measurement through electrochemical methods have been explored. These studies focus on developing sensitive electrochemical sensors for cynarin, which could have applications in pharmacology and biochemistry (El Jaouhari et al., 2020).
Immunosuppressive Effects
Cynarin has shown potential as an immunosuppressant by impacting T-cell functioning. It selectively binds to CD28, a receptor on T-cells, suggesting applications in immune modulation and possibly autoimmune disorders (Dong et al., 2006).
Hepatoprotective Effects
Studies suggest that cynarin has hepatoprotective and antifibrotic properties. It acts as a partial agonist of PPARγ, inhibiting the proliferation and activation of hepatic stellate cells. This indicates its potential in treating liver-related disorders (Ding et al., 2022).
Anti-HIV Properties
Cynarin, also known as 1,3-dicaffeoylquinic acid, has been identified as an anti-HIV agent. Its ability to inhibit HIV-1 replication in cell culture suggests its potential use in HIV treatment or prevention (Slanina et al., 2001).
Safety And Hazards
properties
IUPAC Name |
(1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUMTOHNYZQPO-RVXRWRFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309674 | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cynarine | |
CAS RN |
212891-05-9, 30964-13-7 | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212891-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cynarine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cynarine [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212891059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Di-O-caffeoylquinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYNARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D81U9JAV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,5-Dicaffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030093 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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